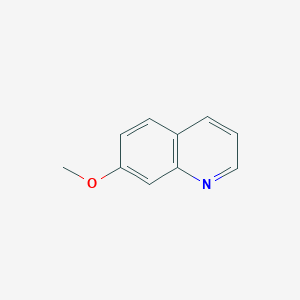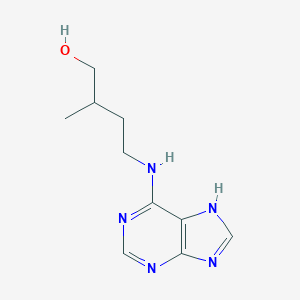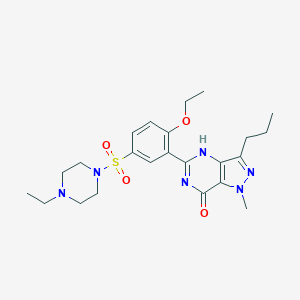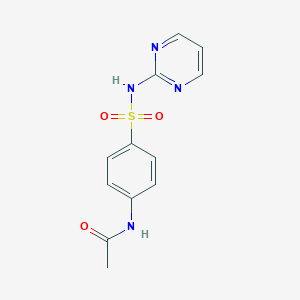
7-Méthoxyquinoléine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 7-Methoxyquinoline and related compounds involves multiple steps, including Bischler-Napieralski reactions, direct methylation of metalated isoquinolines, and reductive amination of Schiff's bases. For instance, the Bischler-Napieralski reaction was used in the synthesis of methoxy-indolo[2,1‐a]isoquinolines, highlighting the versatility of methoxyquinoline derivatives in synthesizing complex structures with antitumor activity (Ambros, Angerer, & Wiegrebe, 1988). Additionally, a novel synthesis approach for 7-hydroxy-6-methoxy-1-methylisoquinoline emphasizes the strategic introduction of a methyl group at C1 of isoquinolines (Melzer, Felber, & Bracher, 2018).
Molecular Structure Analysis
Molecular structure analysis of 7-Methoxyquinoline derivatives can be performed using various spectroscopic techniques, including NMR, IR, and mass spectrometry, to confirm the structure of synthesized compounds. For example, the synthesis of 6-methoxy-7-benzyloxyquinoline-4-one and its characterization through spectroscopic methods demonstrate the methods used to confirm the molecular structure of methoxyquinoline derivatives (Zhong-chun, 2006).
Chemical Reactions and Properties
7-Methoxyquinoline undergoes various chemical reactions, demonstrating its versatility as a synthetic intermediate. For example, reactions with thiophosgene show the potential for ring scission and the formation of novel heterocyclic systems (Hull, Broek, & Swain, 1975). Additionally, the synthesis of substituted 8-Methoxyquinolines and their regioselective bromination and coupling reactions highlight the chemical reactivity of methoxyquinoline derivatives in forming complex heterocyclic compounds (Trécourt, Mongin, Mallet, & Quéguiner, 1995).
Applications De Recherche Scientifique
Agent antimicrobien et anti-biofilm
7-Méthoxyquinoléine : les dérivés ont été synthétisés et évalués pour leur efficacité contre les microbes pathogènes responsables des infections urinaires. Ces composés, en particulier lorsqu'ils portent une fraction sulfonamide, ont montré des résultats prometteurs dans l'inhibition de la croissance des bactéries Gram-positives et Gram-négatives, ainsi que des champignons unicellulaires . Le composé 3l a été mis en avant pour son effet élevé contre E. coli et C. albicans, mettant en évidence son potentiel en tant qu'agent antimicrobien et anti-biofilm puissant .
Découverte de médicaments et chimie médicinale
Dans le domaine de la découverte de médicaments, This compound sert d'échafaudage vital. Ses dérivés interagissent avec diverses cibles biologiques telles que les protéines, les récepteurs et les enzymes, ce qui en fait un noyau significatif pour le développement de nouveaux candidats médicaments. Ceci est particulièrement pertinent pour relever les défis de santé mondiaux tels que la COVID-19 et d'autres maladies .
Synthèse de composés hétérocycliques
La synthèse de This compound et de ses analogues est cruciale en chimie organique synthétique. Les progrès récents se sont concentrés sur des procédés chimiques plus écologiques et durables, utilisant des méthodes telles que l'irradiation micro-ondes, des conditions sans solvant et l'utilisation de catalyseurs écologiques . Ces approches sont non seulement respectueuses de l'environnement, mais améliorent également l'efficacité du processus de synthèse.
Applications en chimie industrielle
This compound : trouve des applications en chimie industrielle en raison de ses propriétés polyvalentes. Elle est utilisée dans la synthèse de divers composés qui sont essentiels à la recherche scientifique et aux processus industriels. Les dérivés du composé sont disponibles à l'achat et sont utilisés dans différentes réactions chimiques et formulations de produits .
Activités biologiques et pharmaceutiques
Les composés quinoléiques, y compris This compound, sont connus pour leur large spectre de réponses biologiques. Ils ont été étudiés pour leurs activités anticancéreuses, antioxydantes, anti-inflammatoires, antimalariques et antituberculeuses. Cela en fait une classe unique de pharmacophores présents dans divers agents thérapeutiques .
Chimie verte
La synthèse de dérivés de This compound s'aligne sur les principes de la chimie verte. L'accent mis sur la réduction de l'impact environnemental des processus chimiques a conduit au développement de protocoles de synthèse qui minimisent l'utilisation de substances dangereuses et favorisent le recyclage et la réutilisation des matériaux .
Mécanisme D'action
Target of Action
7-Methoxyquinoline is a derivative of quinoline, a heterocyclic compound that has been found to have antimicrobial and antibiofilm activities . The primary targets of 7-Methoxyquinoline are likely to be similar to those of other quinoline derivatives, which include various Gram-positive bacteria, Gram-negative bacteria, and unicellular fungi . .
Mode of Action
Quinoline derivatives are known to interact with their targets in a variety of ways, such as the inhibition of tyrosine kinase, alkylating agents, cell cycle arrest, angiogenesis inhibition, apoptosis induction, cell migration disruption, targeting bcl-2, and inhibition of antimitotic tubulin polymerization
Biochemical Pathways
These could potentially include pathways related to cell growth and division, apoptosis, and various metabolic processes .
Pharmacokinetics
The pharmacokinetics of 7-Methoxyquinoline, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-documented in the literature. As a derivative of quinoline, it’s plausible that it may share some pharmacokinetic properties with other quinoline-based drugs. For instance, lenvatinib, a quinoline-based drug, is known to be absorbed rapidly and metabolized extensively prior to excretion . .
Result of Action
Given its antimicrobial and antibiofilm activities, it’s likely that it leads to the death or inhibition of the targeted microorganisms
Safety and Hazards
Orientations Futures
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the future directions of 7-Methoxyquinoline could be in the development of new drugs and other chemical compounds.
Propriétés
IUPAC Name |
7-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-12-9-5-4-8-3-2-6-11-10(8)7-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHJSNNMKJWPFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=N2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197946 | |
| Record name | 7-Methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4964-76-5 | |
| Record name | 7-Methoxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4964-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxyquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004964765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B23471.png)




![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethoxy]oxane-2-carboxylic acid](/img/structure/B23484.png)
![2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B23486.png)


